The Core Mechanism of Action of SCH 221510: A Technical Guide
The Core Mechanism of Action of SCH 221510: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 221510 is a novel, orally active, non-peptide small molecule that has garnered significant interest in the scientific community for its potent and selective agonist activity at the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of SCH 221510, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.
Core Mechanism of Action: Potent and Selective NOP Receptor Agonism
SCH 221510 exerts its pharmacological effects primarily through its high-affinity binding to and activation of the NOP receptor.[1] The NOP receptor is the fourth member of the opioid receptor family, but it does not bind traditional opioid ligands with high affinity.[3] The endogenous ligand for the NOP receptor is the 17-amino acid peptide Nociceptin/Orphanin FQ (N/OFQ).[1]
SCH 221510 is characterized by its significant selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ). This selectivity is crucial as it suggests a pharmacological profile distinct from traditional opioids, potentially with a reduced liability for common opioid-related side effects.
Signaling Pathways
Activation of the NOP receptor by SCH 221510 initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).
Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This combination of signaling events generally leads to a reduction in neuronal excitability.
Quantitative Data
The binding affinity and functional potency of SCH 221510 at the NOP receptor and other opioid receptors have been quantified in various in vitro assays.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| NOP | 0.3 [1] | 12 [1] |
| μ-opioid | 65 | 693 |
| κ-opioid | 131 | 683 |
| δ-opioid | 2854 | 8071 |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of SCH 221510 for the human NOP, μ, δ, and κ opioid receptors.
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Methodology:
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Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP) or from cells expressing the human μ, δ, or κ opioid receptors.
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Radioligand: [³H]nociceptin was used for the NOP receptor binding assay. For the classical opioid receptors, selective radioligands such as [³H]DAMGO (μ), [³H]DPDPE (δ), and [³H]U69,593 (κ) were used.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
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Incubation: Membranes were incubated with the radioligand and various concentrations of SCH 221510 in a final volume of 0.5 mL.
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Termination: The binding reaction was terminated by rapid filtration through glass fiber filters.
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Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.
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Data Analysis: IC₅₀ values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
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2. [³⁵S]GTPγS Binding Assays
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Objective: To determine the functional potency (EC₅₀) and efficacy of SCH 221510 as an agonist at the NOP receptor.
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Methodology:
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Membrane Preparation: Membranes from CHO-hNOP cells were used.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
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Incubation: Membranes were incubated with 0.1 nM [³⁵S]GTPγS, 3 μM GDP, and various concentrations of SCH 221510.
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Termination and Detection: The reaction was terminated by filtration, and the amount of bound [³⁵S]GTPγS was determined by scintillation counting.
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Data Analysis: EC₅₀ and Emax values were determined by non-linear regression analysis of the concentration-response curves.
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In Vivo Assays: Anxiolytic-like Activity
SCH 221510 has demonstrated anxiolytic-like effects in a variety of preclinical models.[1]
1. Rat Elevated Plus-Maze
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Objective: To assess the anxiolytic-like effects of SCH 221510 in rats.
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Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.
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Procedure:
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Male Sprague-Dawley rats were administered SCH 221510 orally (p.o.) 60 minutes before testing.
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Each rat was placed in the center of the maze, facing an open arm.
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Behavior was recorded for 5 minutes.
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Parameters Measured: Time spent in and number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the time spent in and/or entries into the open arms.
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2. Rat Vogel Conflict Test
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Objective: To evaluate the anti-conflict (anxiolytic-like) effects of SCH 221510.
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Apparatus: An operant chamber with a drinking tube.
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Procedure:
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Male Wistar rats were water-deprived for 48 hours.
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During a 3-minute test session, every 20th lick from the drinking tube was punished with a mild electric shock to the feet.
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SCH 221510 was administered orally 60 minutes prior to the test.
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Parameter Measured: The number of shocks received (i.e., the number of punished drinking periods). An increase in the number of shocks taken indicates an anxiolytic-like effect.
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3. Rat Fear-Potentiated Startle
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Objective: To assess the effect of SCH 221510 on a conditioned fear response.
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Apparatus: A startle chamber that can deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light).
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Procedure:
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Training: Rats were conditioned by pairing a light stimulus (conditioned stimulus, CS) with a mild footshock (unconditioned stimulus, US).
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Testing: The next day, the acoustic startle response was measured in the presence and absence of the light CS.
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SCH 221510 was administered orally before the test session.
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Parameter Measured: The potentiation of the startle response by the CS. A reduction in fear-potentiated startle is indicative of an anxiolytic effect.
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4. Guinea Pig Pup Separation-Induced Vocalization
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Objective: To evaluate the effect of SCH 221510 on separation-induced distress vocalizations.
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Procedure:
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Guinea pig pups were separated from their mothers and littermates and placed in a novel environment.
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The number and duration of ultrasonic vocalizations were recorded for a set period.
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SCH 221510 was administered prior to the separation.
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Parameter Measured: A decrease in the number and/or duration of vocalizations suggests an anxiolytic-like effect.
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5. Rat Conditioned Lick Suppression
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Objective: To assess the effect of SCH 221510 on a conditioned emotional response.
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Procedure:
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Water-deprived rats were trained to lick a drinking tube for a water reward.
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A neutral stimulus (e.g., a tone) was then paired with a mild footshock.
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During testing, the suppression of licking in the presence of the tone was measured.
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SCH 221510 was administered before the test session.
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Parameter Measured: An attenuation of the suppression of licking in the presence of the conditioned stimulus indicates an anxiolytic effect.
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Conclusion
SCH 221510 is a potent and highly selective NOP receptor agonist. Its mechanism of action, centered on the activation of the NOP receptor and subsequent modulation of intracellular signaling pathways, results in significant anxiolytic-like effects in a range of preclinical models. The data presented in this guide underscore the potential of SCH 221510 as a pharmacological tool for investigating the NOP receptor system and as a lead compound for the development of novel therapeutics with a potentially favorable side-effect profile compared to existing anxiolytics. Further research into its clinical efficacy and safety is warranted.
References
- 1. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCH221510 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. WO2017096323A1 - Piperidinyl nociceptin receptor compounds - Google Patents [patents.google.com]
